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Compound Name: Panduratin A

Cat. No.: B1678376

Panduratin A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panduratin A, a natural chalcone derivative isolated from the rhizomes of Boesenbergia
rotunda (fingerroot), has garnered significant attention in the scientific community for its diverse
and potent pharmacological activities. This technical guide provides an in-depth overview of the
chemical structure, physicochemical properties, and biological activities of Panduratin A.
Detailed experimental protocols for its extraction, isolation, and key biological assays are
presented, alongside a comprehensive analysis of its modulation of critical signaling pathways,
including NF-kB, AMPK, PPAR, and MAPK. This document aims to serve as a valuable
resource for researchers and professionals in the fields of medicinal chemistry, pharmacology,
and drug development.

Chemical Structure and Physicochemical Properties

Panduratin A is a cyclohexenyl chalcone with the chemical formula C26H3004 and a molecular
weight of approximately 406.51 g/mol .[1][2] Its unique chemical structure is the basis for its

wide range of biological activities.

Table 1: Chemical Identifiers of Panduratin A
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Identifier Value

(2,6-dihydroxy-4-methoxyphenyl)[(1R,2S,6R)-3-
IUPAC Name methyl-2-(3-methylbut-2-enyl)-6-

phenylcyclohex-3-en-1-yllmethanone[1]

CAS Number 89837-52-5[1][2]
Molecular Formula Ca26H3004[1][2]
Molecular Weight 406.51 g/mol [1][2]

CC1=CC--INVALID-LINK--
SMILES C)C(=0)C2=C(C=C(C=C20)0C)0">C@HC3=C
C=CC=C3[1]

Table 2: Physicochemical Properties of Panduratin A

Property Value Source
Melting Point 157-159 °C Calculated
Boiling Point 629.9 °C Calculated

N Soluble in DMSO, low water )
Solubility - Experimental
solubility.[3][4]

logP 6.012 Calculated[5]

Spectroscopic Data

The structural elucidation of Panduratin A has been confirmed through various spectroscopic
techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: *H and 3C NMR Spectral Data of Panduratin A (in CDCIs)
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Position 1H Chemical Shift (6, ppm)  **C Chemical Shift (6, ppm)
2',6' 7.21 (m) 128.5
3,5 7.21 (m) 128.5

4 7.10 (m) 126.2

1" 4.66 (dd, J=4.6, 11.3 Hz) 48.9

2" 2.63 (m) 50.1

3" 134.2

4" 5.43 (br s) 122.1

5" 2.03, 2.40 (m) 28.7

6" 3.43 (m) 425

7 2.09, 2.28 (m) 26.9

8" 4.87 (t-like) 1245

9" 131.7
10", 11" 1.52 (s) 25.7,17.6
12" 1.78 (s) 21.5

1 195.8
2,6 163.5
3,5 5.87 (s) 91.3

4 165.2
OMe 3.74 (s) 55.4

Data compiled from published literature.[6]

Mass Spectrometry: The molecular ion peak [M]* is observed at m/z 406.[6]

Biological Activities and Signaling Pathways
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Panduratin A exhibits a remarkable spectrum of biological activities, including anti-
inflammatory, anticancer, and metabolic regulatory effects. These activities are attributed to its
ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

Panduratin A demonstrates potent anti-inflammatory effects by inhibiting the production of pro-
inflammatory mediators. A key mechanism is the inhibition of the NF-kB signaling pathway.

Click to download full resolution via product page

Panduratin A prevents the degradation of IkBa, thereby inhibiting the phosphorylation and
subsequent nuclear translocation of NF-kB.[7][8] This leads to a downstream reduction in the
expression of pro-inflammatory cytokines and chemokines.

Table 4: Anti-inflammatory Activity of Panduratin A

Target Cell Line ICso0

Nitric Oxide (NO) Production RAW 264.7 0.175 uM

Prostaglandin Ez (PGE-2)

) RAW 264.7 0.0195 uM
Production

Anticancer Activity

Panduratin A has demonstrated significant cytotoxic effects against various cancer cell lines.
Its anticancer mechanisms include the induction of apoptosis and cell cycle arrest.

Table 5: Anticancer Activity of Panduratin A
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Cell Line Cancer Type ICso0

A549 Non-small cell lung cancer 10.8 uM[5]

Non-small cell lung cancer
H1975 5.58 + 0.15 pg/mL[9]
(EGFR mutant)

Non-small cell lung cancer
A549 _ 6.03 + 0.21 pg/mL[9]
(wild-type EGFR)

Human umbilical vein
HUVEC ] 6.91 + 0.85 uM[10]
endothelial cells

Panduratin A has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK)
signaling pathway, which is often dysregulated in cancer. It significantly blunts the
phosphorylation of key kinases in this pathway.

Click to download full resolution via product page

By suppressing the phosphorylation of ERK, JNK, and p38, Panduratin A can inhibit cancer
cell proliferation and survival.[4][11]

Metabolic Regulation

Panduratin A plays a significant role in regulating cellular metabolism, primarily through the
activation of the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated

receptor (PPAR) signaling pathways.

Panduratin A is an LKB1-dependent AMPK stimulator.[3] Activation of AMPK by Panduratin A
leads to the activation of PPARa/d, which in turn regulates genes involved in fatty acid
oxidation and energy expenditure.

Click to download full resolution via product page
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This dual activation of AMPK and PPAR makes Panduratin A a promising candidate for the
management of metabolic disorders.[3]

Experimental Protocols

Extraction and Isolation of Panduratin A from
Boesenbergia rotunda

Click to download full resolution via product page
Methodology:

o Extraction: Dried and powdered rhizomes of Boesenbergia rotunda are extracted with
methanol at room temperature. The solvent is then evaporated under reduced pressure to
obtain the crude extract.

o Fractionation: The crude extract is suspended in water and partitioned successively with
solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate
compounds based on their polarity.

o Chromatographic Purification: The fraction containing Panduratin A (typically the chloroform
or ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is
eluted with a gradient of n-hexane and ethyl acetate.

« |solation and Crystallization: Fractions containing Panduratin A, as identified by Thin Layer
Chromatography (TLC), are pooled, and the solvent is evaporated. The residue is then
recrystallized from a suitable solvent system (e.g., methanol/water) to yield pure Panduratin
A.

Anti-inflammatory Assay: Measurement of Nitric Oxide
(NO) Production

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:
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Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10* cells/well and
incubate for 24 hours.

Treatment: Pre-treat the cells with various concentrations of Panduratin A for 1 hour.

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 pg/mL) for 24 hours to
induce NO production.

Griess Assay: After incubation, collect the cell culture supernatant. Mix 100 pL of the
supernatant with 100 pL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric
acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

Quantification: Measure the absorbance at 540 nm using a microplate reader. The
concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite
standard curve.

Anticancer Assay: MTT Cell Viability Assay

Cell Line: A549 human non-small cell lung cancer cell line.

Methodology:

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 103 cells/well and allow
them to adhere overnight.

Treatment: Treat the cells with various concentrations of Panduratin A for 24, 48, or 72
hours.

MTT Addition: After the treatment period, add 20 pL of MTT solution (5 mg/mL in PBS) to
each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Remove the MTT-containing medium and add 150 pL of DMSO to
each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell viability is expressed as a percentage of the control (untreated cells).
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Conclusion

Panduratin A is a multifaceted natural compound with a well-defined chemical structure and a
broad range of promising pharmacological properties. Its ability to modulate key signaling
pathways, including NF-kB, MAPK, AMPK, and PPAR, underscores its potential as a
therapeutic agent for inflammatory diseases, cancer, and metabolic disorders. The detailed
methodologies and data presented in this guide provide a solid foundation for further research
and development of Panduratin A as a novel drug candidate. Continued investigation into its
mechanisms of action and preclinical and clinical studies are warranted to fully realize its
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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